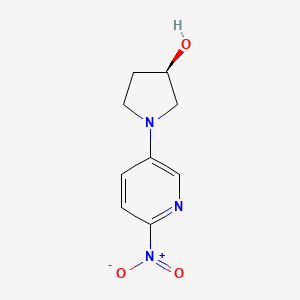
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-nitropyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.
Substitution Reactions: The nitropyridine moiety is introduced through substitution reactions, often involving nucleophilic aromatic substitution (S_NAr) or other suitable methods.
Chiral Resolution: The chiral center at the 3-position of the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol.
Substitution: The compound can participate in substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation may produce various oxidized species.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol: A reduced form of the compound with an amino group instead of a nitro group.
(3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: A halogenated derivative with a chlorine atom at the 6-position of the pyridine ring.
(3R)-1-(6-methylpyridin-3-yl)pyrrolidin-3-ol: A methylated derivative with a methyl group at the 6-position of the pyridine ring.
Uniqueness
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The chiral center at the 3-position of the pyrrolidine ring also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
Properties
CAS No. |
921592-88-3 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)7-1-2-9(10-5-7)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
InChI Key |
ZUHDWUYCYKDTAC-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


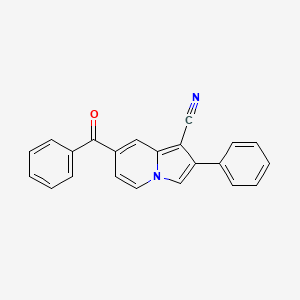
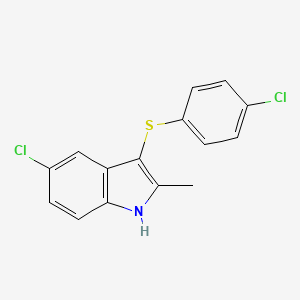
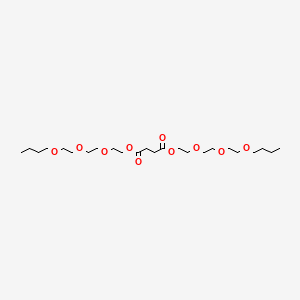
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
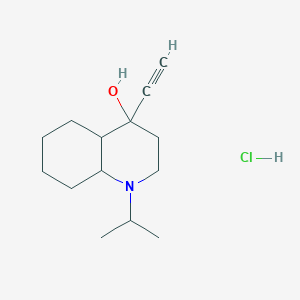

![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
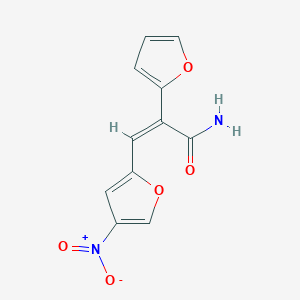
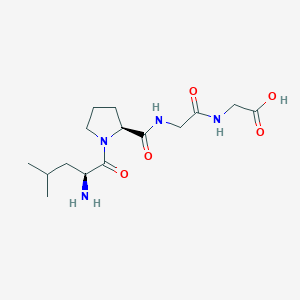
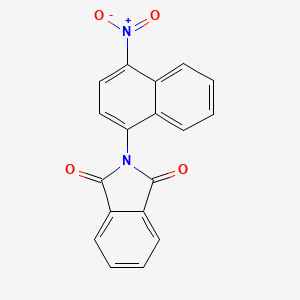
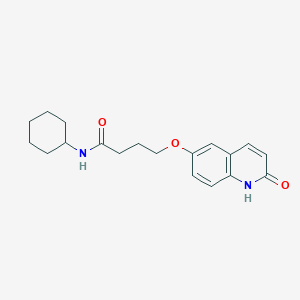
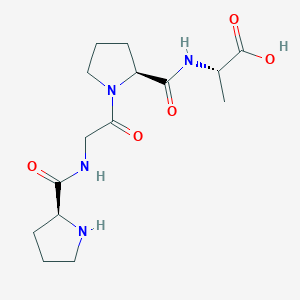
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
